2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide
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Description
The compound seems to be a derivative of thiazolidine . Thiazolidine is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various methods like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The InChI code for a similar compound, 2-chloro-4-(1,1-dioxido-2-isothiazolidinyl)benzoic acid, is 1S/C10H10ClNO4S/c11-9-6-7 (2-3-8 (9)10 (13)14)12-4-1-5-17 (12,15)16/h2-3,6H,1,4-5H2, (H,13,14) .Chemical Reactions Analysis
Thiazolidine undergoes various reactions such as donor–acceptor, intramolecular nucleophilic substitution, photochemical reaction, arylation, cycloaddition, oxidation, transformation, dimerization, etc .Physical and Chemical Properties Analysis
The physical form of a similar compound, 2-chloro-4-(1,1-dioxido-2-isothiazolidinyl)benzoic acid, is a powder . Its molecular weight is 275.71 .Safety and Hazards
The safety information for a similar compound, 2-chloro-4-(1,1-dioxido-2-isothiazolidinyl)benzoic acid, includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Properties
IUPAC Name |
2-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-14-10-11(6-7-17-14)15(20)18-12-2-4-13(5-3-12)19-8-1-9-23(19,21)22/h2-7,10H,1,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDTWPFCHNKAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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